molecular formula C19H22N6O6S2 B12429624 N-Desisopropyl Delavirdine N-Sulfate-d8

N-Desisopropyl Delavirdine N-Sulfate-d8

Cat. No.: B12429624
M. Wt: 502.6 g/mol
InChI Key: YTUWQQGEHADHTG-UFBJYANTSA-N
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Description

N-Desisopropyl Delavirdine-d8 (N-sulfate) is a deuterated analog of N-Desisopropyl Delavirdine, a derivative of Delavirdine, which is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. The deuterium labeling in N-Desisopropyl Delavirdine-d8 (N-sulfate) enhances its stability and allows for more precise pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desisopropyl Delavirdine-d8 (N-sulfate) involves multiple steps, starting from the parent compound Delavirdine. The process includes the removal of the isopropyl group and the introduction of deuterium atoms. The final step involves the sulfation of the compound to form the N-sulfate derivative. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of N-Desisopropyl Delavirdine-d8 (N-sulfate) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography for purification. The use of automated reactors and precise control of reaction conditions ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Desisopropyl Delavirdine-d8 (N-sulfate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide back to the sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Desisopropyl Delavirdine-d8 (N-sulfate) has several scientific research applications:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling.

    Biology: Employed in studies of enzyme kinetics and drug metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Delavirdine derivatives.

    Industry: Applied in the development of new antiviral drugs and in the quality control of pharmaceutical products.

Mechanism of Action

N-Desisopropyl Delavirdine-d8 (N-sulfate) exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. The deuterium atoms enhance the stability of the compound, allowing for prolonged activity. The sulfation increases the compound’s solubility and bioavailability. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and prevents the transcription of viral RNA into DNA.

Comparison with Similar Compounds

Similar Compounds

    N-Desisopropyl Delavirdine: The non-deuterated analog.

    Delavirdine: The parent compound.

    N-Desisopropyl Delavirdine-d8: The deuterated analog without the sulfate group.

Uniqueness

N-Desisopropyl Delavirdine-d8 (N-sulfate) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies. The sulfation further improves its solubility and bioavailability, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N6O6S2

Molecular Weight

502.6 g/mol

IUPAC Name

[2-[2,2,3,3,5,5,6,6-octadeuterio-4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-3-yl]sulfamic acid

InChI

InChI=1S/C19H22N6O6S2/c1-32(27,28)22-14-4-5-15-13(11-14)12-17(21-15)19(26)25-9-7-24(8-10-25)18-16(3-2-6-20-18)23-33(29,30)31/h2-6,11-12,21-23H,7-10H2,1H3,(H,29,30,31)/i7D2,8D2,9D2,10D2

InChI Key

YTUWQQGEHADHTG-UFBJYANTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=C(C=CC=N2)NS(=O)(=O)O)([2H])[2H])([2H])[2H])C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C)([2H])[2H])[2H]

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NS(=O)(=O)O

Origin of Product

United States

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